SU1498

説明

structure in first source

Structure

3D Structure

特性

IUPAC Name |

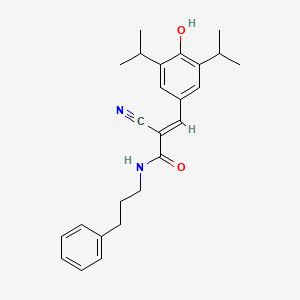

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29)/b21-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANPYFTYAGTSIN-FYJGNVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)NCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)NCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168835-82-3 | |

| Record name | SU 1498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU 1498 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Mechanism of Action: A Selective ATP-Competitive Inhibitor of VEGFR-2

An In-Depth Technical Guide on the Core Mechanism of Action of SU1498

For Researchers, Scientists, and Drug Development Professionals

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2][3][4][5] Also known as Kinase Insert Domain-Containing Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), VEGFR-2 is a high-affinity tyrosine kinase receptor crucial for the angiogenic responses to VEGF.[1] The primary mechanism of action for this compound is its function as a reversible, ATP-competitive inhibitor of the Flk-1 kinase.[6] By competing with ATP for the binding site on the kinase domain of VEGFR-2, this compound effectively blocks the autophosphorylation of the receptor and prevents the initiation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Beyond its primary target, this compound exhibits a unique and complex interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway. In endothelial cells stimulated with growth factors, this compound leads to an accumulation of phosphorylated Extracellular Signal-Regulated Kinases (ERKs) while simultaneously inhibiting the kinase activity of this phosphorylated ERK.[7][8][9] This dual action reveals a novel mechanism for disrupting cellular signaling, distinct from simply blocking an upstream receptor.

Signaling Pathways Modulated by this compound

Inhibition of the VEGFR-2 Signaling Pathway

The canonical VEGFR-2 signaling pathway is central to angiogenesis. Upon binding of its ligand, VEGF-A, the VEGFR-2 receptors dimerize and undergo trans-autophosphorylation on specific tyrosine residues within their intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which collectively drive the angiogenic process. This compound directly intervenes by blocking the initial autophosphorylation step, thereby abrogating all subsequent downstream signaling.

References

- 1. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma [openophthalmologyjournal.com]

- 6. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

SU1498: An In-Depth Technical Guide to a Selective VEGFR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR2 tyrosine kinase domain, this compound effectively blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and quantitative data on its inhibitory activity. Detailed protocols for key in vitro and in vivo assays are presented to facilitate further research and development of this and similar anti-angiogenic compounds.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological development and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2 (also known as KDR or Flk-1), are central to the regulation of angiogenesis.[1] The binding of VEGF-A to VEGFR2 initiates a cascade of intracellular signaling events, making this receptor a prime target for anti-angiogenic therapies.

This compound is a small molecule inhibitor that demonstrates high selectivity for VEGFR2.[1][2] Its ability to competitively block the ATP-binding site of the kinase domain prevents receptor autophosphorylation and the subsequent activation of downstream pathways, thereby inhibiting the critical steps of angiogenesis.[1] This document serves as a technical resource for researchers, providing detailed information on the biochemical and cellular effects of this compound, along with standardized protocols for its evaluation.

Chemical and Physical Properties

This compound, also known as AG 1498 or Tyrphostin SU 1498, is a synthetic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₀N₂O₂ | |

| Molecular Weight | 390.52 g/mol | [1] |

| CAS Number | 168835-82-3 | |

| Appearance | Pale yellow solid | [1] |

| Solubility | Soluble in DMSO (5 mg/mL) and Ethanol (100 mM) | [1] |

| Purity | >99% | |

| Storage | Store at -20°C, protect from light. Stock solutions are stable for up to 3 months at -20°C. | [1] |

Mechanism of Action: The VEGFR2 Signaling Pathway

This compound exerts its inhibitory effects by targeting the VEGFR2 signaling pathway. Upon binding of VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that regulate key cellular functions essential for angiogenesis.[3]

The primary pathways affected by VEGFR2 activation include:

-

The PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation. Activated VEGFR2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC). This leads to the activation of the Raf-MEK-ERK (MAPK) cascade, promoting cell division.[3][4]

-

The PI3K/Akt Pathway: This pathway is a major regulator of endothelial cell survival and permeability. Phosphorylated VEGFR2 activates Phosphatidylinositol 3-kinase (PI3K), which then activates Akt (also known as Protein Kinase B). Akt proceeds to inhibit apoptotic pathways and promote cell survival.[4][5]

By inhibiting the initial autophosphorylation of VEGFR2, this compound effectively blocks the activation of these and other downstream signaling pathways.

Caption: VEGFR2 signaling cascade and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the efficacy of the inhibitor.

| Parameter | Target | Value | Reference |

| IC50 | VEGFR2 (Flk-1/KDR) | 700 nM | [1][2] |

| IC50 | PDGF-receptor | >50 µM | [1] |

| IC50 | EGF-receptor | >100 µM | [1] |

| IC50 | HER2 | >100 µM | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and may require optimization for specific experimental conditions.

Western Blot Analysis of VEGFR2 Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in endothelial cells.

Caption: Workflow for analyzing p-VEGFR2 levels by Western blot.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound (stock solution in DMSO)

-

Recombinant Human VEGF-A

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

4-12% Bis-Tris polyacrylamide gels

-

PVDF membrane

-

Blocking Buffer (5% BSA in Tris-Buffered Saline with 0.1% Tween-20 - TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (e.g., pTyr1175), anti-total-VEGFR2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture: Culture HUVECs in EGM-2 medium to 70-80% confluency in 6-well plates.

-

Serum Starvation: Replace the growth medium with serum-free basal medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-VEGFR2, 1:1000 dilution in blocking buffer) overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibody (1:2000 dilution in blocking buffer) for 1 hour at room temperature. Wash three times with TBST.[6][7]

-

Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total VEGFR2 and a loading control like β-actin to normalize the results.

In Vitro VEGFR2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant VEGFR2.

Caption: General workflow for an in vitro kinase assay.

Materials:

-

Recombinant human VEGFR2 kinase

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

VEGFR2 peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound

-

Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR2 substrate, and this compound dilutions.

-

Enzyme Addition: Add recombinant VEGFR2 kinase (e.g., 1 ng/µL) to each well to initiate the reaction. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).[8]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

-

Detection: Stop the reaction and measure kinase activity according to the manufacturer's protocol for the chosen detection kit. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to generate a luminescent signal from the newly formed ADP.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of endothelial cells, typically using a colorimetric method like the MTT or CCK-8 assay.

Materials:

-

HUVECs

-

EGM-2 medium

-

This compound

-

VEGF-A

-

96-well cell culture plates

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere overnight.[9]

-

Serum Starvation: Synchronize the cells by incubating in serum-free medium for 12-24 hours.

-

Treatment: Treat the cells with serial dilutions of this compound in the presence of a pro-angiogenic stimulus like VEGF-A (e.g., 20 ng/mL). Include appropriate controls (no treatment, vehicle control, VEGF-A only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT/CCK-8 Addition: Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the reagent into a colored product.

-

Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-A treated control and determine the IC50 value.

In Vivo Angiogenesis Assays

The CAM assay is a widely used in vivo model to assess angiogenesis.

Materials:

-

Fertilized chicken eggs

-

This compound

-

Sterile filter paper discs or sponges

-

Incubator

-

Stereomicroscope

Procedure:

-

Egg Incubation: Incubate fertilized eggs at 37.5°C in a humidified incubator.

-

Windowing: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.

-

Treatment Application: On day 7-8, place a sterile filter disc or sponge saturated with this compound (or vehicle control) onto the CAM.[10]

-

Incubation: Reseal the window and continue incubation for 48-72 hours.

-

Analysis: Observe and photograph the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessels converging towards the disc or by measuring vessel length and density in a defined area.

This assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Materials:

-

Matrigel (growth factor-reduced)

-

VEGF-A or bFGF

-

Heparin

-

This compound

-

Mice (e.g., C57BL/6)

-

Anti-CD31 antibody for immunohistochemistry

Procedure:

-

Matrigel Preparation: On ice, mix Matrigel with an angiogenic factor (e.g., VEGF-A) and heparin. For the test group, also include this compound.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.[4]

-

Incubation: After 7-14 days, euthanize the mice and excise the Matrigel plugs.

-

Analysis: Angiogenesis can be quantified by:

-

Hemoglobin Measurement: Homogenize the plug and measure hemoglobin content using Drabkin's reagent.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain with an anti-CD31 antibody to identify endothelial cells and quantify vessel density using image analysis software.[11]

-

Conclusion

This compound is a valuable research tool for studying the role of VEGFR2 in angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. Its selectivity for VEGFR2 over other tyrosine kinases makes it a specific probe for elucidating the downstream signaling events mediated by this receptor. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into the complex processes of angiogenesis and to contribute to the development of novel cancer therapies. Further studies to determine its Ki value and to characterize its inhibitory profile across a wider range of cell lines would provide a more complete understanding of its therapeutic potential.

References

- 1. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. mdpi.com [mdpi.com]

SU1498 Flk-1 Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU1498 is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), also known as fetal liver kinase-1 (Flk-1). As a member of the tyrphostin family of protein kinase inhibitors, this compound has been instrumental in elucidating the role of VEGF signaling in angiogenesis and has been investigated for its therapeutic potential in cancer and other diseases characterized by pathological neovascularization. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and a summary of key preclinical findings. Detailed experimental protocols and a visualization of the targeted signaling pathway are included to support further research and development efforts.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological development and the progression of various diseases, most notably cancer. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2 (Flk-1), represent a key signaling axis that drives angiogenesis. Consequently, the inhibition of this pathway has been a major focus of anti-cancer drug development.

This compound is a synthetic, small-molecule inhibitor that specifically targets the ATP-binding site of the Flk-1 tyrosine kinase, thereby blocking VEGF-induced signaling. Its utility as a research tool has been demonstrated in numerous in vitro and in vivo studies, providing valuable insights into the downstream effects of Flk-1 inhibition. This document serves as a comprehensive resource for researchers working with or interested in this compound, consolidating available data on its biological activity and providing detailed methodologies for its experimental application.

Chemical Properties and Data

This compound is a well-characterized compound with the following properties:

| Property | Value | Reference |

| IUPAC Name | (2E)-2-cyano-3-[4-hydroxy-3,5-bis(1-methylethyl)phenyl]-N-(3-phenylpropyl)prop-2-enamide | [1] |

| Synonyms | AG-1498, Tyrphostin this compound | [1] |

| CAS Number | 168835-82-3 | [2] |

| Molecular Formula | C₂₅H₃₀N₂O₂ | [2] |

| Molecular Weight | 390.52 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) and Ethanol. | [2] |

Mechanism of Action

This compound exerts its biological effects primarily through the competitive and reversible inhibition of ATP binding to the kinase domain of Flk-1/VEGFR-2.[4] This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades.

The VEGF/Flk-1 signaling pathway is a central regulator of endothelial cell proliferation, migration, survival, and vascular permeability. Upon activation by VEGF, Flk-1 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

The PLCγ-PKC-MAPK (Ras-Raf-MEK-ERK) pathway: Primarily involved in cell proliferation.

-

The PI3K-Akt pathway: Crucial for cell survival and anti-apoptotic signaling.

-

The FAK/Paxillin pathway: Regulates focal adhesion dynamics and cell migration.

By inhibiting the initial phosphorylation event, this compound effectively blocks all of these downstream signaling branches. Interestingly, some studies have reported that this compound can lead to an accumulation of phosphorylated ERK (p-ERK) in endothelial cells, while still inhibiting its kinase activity, suggesting a more complex interaction with the MAPK pathway.[5]

VEGF/Flk-1 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the VEGF/Flk-1 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Assay | IC₅₀ | Cell Line | Reference |

| Flk-1 (VEGFR-2) | Kinase Assay | 700 nM | - | [2] |

| PDGF-receptor | Kinase Assay | >50 µM | - | [4] |

| EGF-receptor | Kinase Assay | >100 µM | - | [4] |

| HER2 | Kinase Assay | >100 µM | - | [4] |

Table 2: In Vivo Efficacy in a Murine Model of Retinoblastoma

| Treatment Group | N | Mean Tumor/Globe Ratio | Standard Deviation | p-value (vs. DMSO) | Reference |

| DMSO (Vehicle) | 5 | ~0.35 | ~0.1 | 0.29 | [6] |

| This compound (50 mg/kg) | 5 | ~0.29 | ~0.08 | 0.29 | [6] |

Note: In this specific study, this compound did not significantly reduce tumor burden compared to the vehicle control.[6][7][8]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of this compound against Flk-1 kinase.

-

Reagents and Materials:

-

Recombinant human Flk-1 kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

This compound stock solution in DMSO

-

ATP (γ-³²P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Scintillation counter or appropriate detection system for non-radioactive assays

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the Flk-1 kinase, the substrate, and the diluted this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the incorporation of phosphate into the substrate using a scintillation counter or other appropriate detection method.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

-

In Vivo Retinoblastoma Murine Model

This protocol is based on a study evaluating the effect of this compound in a transgenic murine model of retinoblastoma.[6]

-

Animal Model:

-

LHβTag transgenic mice, which spontaneously develop retinoblastoma.

-

-

Treatment Protocol:

-

At 10 weeks of age, pair animals based on tumor volume as determined by optical coherence tomography (OCT).

-

Prepare this compound at a concentration of 50 mg/kg in a suitable vehicle (e.g., DMSO).

-

Administer this compound or vehicle via periocular injections (10 µL volume) twice weekly for 3 weeks.

-

Alternatively, administer this compound or vehicle via oral gavage.

-

-

Efficacy Evaluation:

-

Monitor tumor burden weekly using in vivo imaging (OCT).

-

At the end of the study (e.g., 4 days after the final injection), sacrifice the mice.

-

Enucleate the eyes and fix in formalin for histological analysis (H&E staining).

-

Quantify tumor burden as the ratio of tumor area to the total globe area.

-

Workflow for Evaluating a VEGFR-2 Inhibitor

Caption: A general workflow for the preclinical evaluation of a VEGFR-2 inhibitor.

Synthesis and Purification

A detailed, publicly available, step-by-step synthesis and purification protocol for this compound is not readily found in the scientific literature. However, as a tyrphostin, its synthesis would generally fall under the methods described for this class of compounds. Tyrphostins are typically synthesized through the condensation of an aromatic aldehyde with a malononitrile derivative.

Clinical Development

As of the current date, there is no publicly available information to suggest that this compound has entered into formal clinical trials. Searches of clinical trial registries and the scientific literature did not yield any results for clinical studies involving this compound. This suggests that the compound has primarily been used as a preclinical research tool.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the VEGF/Flk-1 signaling pathway. Its high selectivity for Flk-1 over other tyrosine kinases makes it a precise instrument for dissecting the mechanisms of angiogenesis. While preclinical studies have explored its potential as an anti-angiogenic agent, its efficacy in some models has been limited, and it has not progressed to clinical trials. The information presented in this technical guide provides a solid foundation for researchers utilizing this compound in their studies and highlights the key experimental considerations for its use. Future research may focus on combination therapies or the development of next-generation inhibitors based on the structural and functional insights gained from this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. SU-1498 - LKT Labs [lktlabs.com]

- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

SU1498: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document provides an in-depth technical guide on the core downstream signaling pathways modulated by this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action. This guide summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes the affected signaling cascades using Graphviz (DOT language).

Introduction

This compound is a synthetic small molecule that acts as a reversible, ATP-competitive inhibitor of the Flk-1/KDR kinase, also known as VEGFR2.[1] By targeting VEGFR2, this compound effectively blocks the signaling cascade initiated by vascular endothelial growth factor (VEGF), a critical driver of angiogenesis in both physiological and pathological conditions, including tumor growth.[1] Understanding the intricate downstream effects of this compound is paramount for its application in research and potential therapeutic development.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data.

| Target Kinase | IC50 Value | Notes | Reference |

| VEGFR2 (Flk-1/KDR) | 700 nM (0.7 µM) | Potent and selective inhibition. | [1] |

| PDGF-receptor | >50 µM | Weak inhibitory effect. | |

| EGF-receptor | >100 µM | Weak inhibitory effect. | |

| HER2 | >100 µM | Weak inhibitory effect. |

Core Downstream Signaling Pathways

This compound, by inhibiting VEGFR2 autophosphorylation, modulates several critical downstream signaling pathways that govern endothelial cell proliferation, migration, and survival. The primary pathways affected are the MAPK/ERK, PI3K/Akt, PLC-γ, and STAT3 pathways.

The MAPK/ERK Pathway: A Paradoxical Regulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade downstream of VEGFR2. Interestingly, this compound exhibits a paradoxical effect on this pathway. While it inhibits the kinase activity of phosphorylated ERK, it leads to an accumulation of phosphorylated ERK (p-ERK) in endothelial cells stimulated with growth factors like VEGF or sphingosine 1-phosphate.[2][3] This accumulation is dependent on the upstream kinases B-Raf and MEK.[2][3] this compound itself does not induce ERK phosphorylation.[2]

The PI3K/Akt Pathway: No Direct Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling axis downstream of VEGFR2, primarily involved in cell survival. Experimental evidence indicates that this compound has no effect on the phosphorylation of Akt, suggesting that it does not directly inhibit this pathway.[4]

The PLC-γ Pathway: Implied Inhibition

Phospholipase C-gamma (PLC-γ) is directly activated by VEGFR2 upon VEGF stimulation, leading to the generation of second messengers that influence cell migration and proliferation.[5][6] Although direct studies on this compound's effect on PLC-γ are not extensively reported, its potent inhibition of VEGFR2 strongly implies a downstream blockade of PLC-γ activation.

The STAT3 Pathway: A Key Target for Angiogenesis Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in endothelial cell survival and proliferation. VEGF-induced STAT3 phosphorylation is dependent on VEGFR2 and Src kinase activity.[7][8] Studies using other VEGFR2 inhibitors, such as SU5416, have demonstrated a reduction in STAT3 phosphorylation in tumor vasculature, indicating that this is a key pathway affected by VEGFR2 inhibition.[8] Therefore, this compound is expected to inhibit the VEGF-mediated activation of STAT3.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effects on downstream signaling.

Cell Culture and Treatment for Western Blot Analysis

This protocol is adapted from methodologies used to assess the effects of this compound on protein phosphorylation in endothelial cells.[4]

-

Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates at a density of 3 x 10^5 cells/well in DMEM-based medium.

-

Cell Growth: Culture for 16 hours at 37°C in a 5% CO2 atmosphere.

-

Starvation: Replace the growth medium with a starvation medium (0.5% fetal bovine serum) and incubate overnight.

-

Inhibitor Pre-treatment: Wash cells with PBS and overlay with 0.4 ml of DMEM. Add this compound to the desired final concentration (e.g., 10 µM) and incubate for 15 minutes at 25°C.

-

Growth Factor Stimulation: Add growth factors such as VEGF (100 ng/ml) and incubate for 10 minutes.

-

Cell Lysis: Aspirate the medium and lyse the cells with 100 µl of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Fractionate 10 µl of each lysate by SDS-PAGE, transfer proteins to a nitrocellulose membrane, and probe with specific primary antibodies against p-ERK, total ERK, p-Akt, total Akt, p-STAT3, and total STAT3. Use a loading control like β-actin to ensure equal protein loading.

In Vitro ERK Kinase Assay

This protocol outlines a direct assay to measure the inhibitory effect of this compound on ERK kinase activity.[2]

-

Reaction Setup: In separate tubes, pipette 1 µL of active ERK1 or ERK2 solution.

-

Inhibitor Addition: Add 0-10 µL of 50 µM this compound (in kinase buffer without ATP). For the blank control, add buffer only.

-

Volume Adjustment and Incubation: Adjust the total volume to 11 µL with kinase buffer and incubate for 10 minutes at 25°C.

-

Substrate Addition: Add 40 µL of a solution containing the substrate (e.g., Elk1) and ATP in kinase buffer.

-

Kinase Reaction: Continue the incubation for a specified time (e.g., 30 minutes) at 30°C.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography or immunoblotting.

Immunoprecipitation Kinase Assay

This protocol can be used to assess the activity of specific kinases from cell lysates treated with this compound.

-

Cell Lysis: Lyse treated and untreated cells as described in protocol 4.1.

-

Immunoprecipitation: Incubate 200-500 µg of protein lysate with a primary antibody specific for the kinase of interest (e.g., Src) overnight at 4°C with gentle rotation.

-

Bead Capture: Add Protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-kinase complex.

-

Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specific binding.

-

Kinase Assay: Resuspend the beads in kinase buffer containing a specific substrate for the immunoprecipitated kinase and [γ-32P]ATP.

-

Reaction and Analysis: Incubate at 30°C for 30 minutes. Stop the reaction and analyze the phosphorylated substrate by SDS-PAGE and autoradiography.

Conclusion

This compound is a selective VEGFR2 inhibitor that primarily exerts its effects by modulating the MAPK/ERK and STAT3 signaling pathways. Its unique paradoxical effect on ERK phosphorylation versus activity highlights the complexity of its mechanism. While it does not directly affect the PI3K/Akt pathway, its inhibition of VEGFR2 implies a blockade of PLC-γ signaling. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced downstream effects of this compound in various cellular contexts. A thorough understanding of these signaling cascades is crucial for leveraging this compound as a tool in angiogenesis research and for the development of novel anti-cancer therapies.

References

- 1. VEGF differentially activates STAT3 in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Emerging roles of PLCγ1 in endothelial biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. Activated STAT3 is a mediator and biomarker of VEGF endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activated STAT3 is a mediator and biomarker of VEGF endothelial activation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Anti-Angiogenic Properties of SU1498

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the effects of this compound on angiogenesis, detailing its mechanism of action, impact on critical signaling pathways, and a summary of its effects in various experimental models. Detailed experimental protocols and quantitative data are presented to support researchers in the evaluation and application of this compound.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), represent a primary signaling axis in the regulation of angiogenesis. Consequently, the inhibition of VEGFR-2 signaling is a key strategy in the development of anti-angiogenic therapies.

This compound has been identified as a selective inhibitor of VEGFR-2 tyrosine kinase activity. This guide will delve into the molecular and cellular effects of this compound, providing a detailed resource for researchers and drug development professionals working in the field of angiogenesis and cancer biology.

Mechanism of Action

This compound exerts its anti-angiogenic effects primarily through the competitive and reversible inhibition of ATP binding to the catalytic domain of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

A peculiar and noteworthy aspect of this compound's mechanism is its effect on the Mitogen-Activated Protein Kinase (MAPK) pathway. While it blocks the overall signaling cascade, it has been observed to cause an accumulation of phosphorylated Extracellular signal-Regulated Kinase (ERK) while simultaneously inhibiting the kinase activity of this phosphorylated ERK.[1][2] This dual action suggests a complex regulatory mechanism, potentially involving the inhibition of phosphatases that act on phospho-ERK.[3]

Effects on Angiogenesis: In Vitro and Ex Vivo Data

This compound has been demonstrated to inhibit key processes in angiogenesis in a variety of in vitro and ex vivo models. The following tables summarize the quantitative data from these studies.

Table 1: In Vitro Inhibition of Angiogenesis by this compound

| Assay Type | Cell Line | This compound Concentration | Observed Effect | Citation(s) |

| VEGFR-2 Kinase Inhibition | - | 0.7 µM (700 nM) | IC50 for Flk-1 kinase activity | [4][5] |

| Endothelial Cell Proliferation | iCell Endothelial Cells | 20 µM | Decreased VEGF-induced proliferation | |

| iCell Endothelial Cells | 40 µM | Further decreased VEGF-induced proliferation | ||

| Endothelial Cell Migration | HUVECs | Not specified | Blocked VEGF-induced Rac1 activation | [6] |

| Endothelial Cell Tube Formation | HUVECs | 2.5 µM | Dramatic impairment of tubule formation | [3] |

Table 2: Ex Vivo Inhibition of Angiogenesis by this compound

| Assay Type | Model | This compound Concentration | Observed Effect | Citation(s) |

| Aortic Ring Assay | Rat Aorta | Not specified | Inhibition of microvessel sprouting | [7] |

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in various models, with mixed results.

Table 3: In Vivo Effects of this compound on Angiogenesis and Tumor Growth

| Model | Animal | This compound Dosage | Route of Administration | Outcome | Citation(s) |

| Transgenic Murine Model of Retinoblastoma | LHβTag Mice | 50 mg/kg | Periocular injections and oral gavage | No significant reduction in tumor burden (p=0.29) | [8][9][10] |

It is important to note that while the study in the retinoblastoma model did not show a significant effect on tumor volume, this may be specific to the tumor type, drug delivery method, or other experimental factors. Further in vivo studies in different tumor models are necessary to fully elucidate the anti-tumor potential of this compound.

Signaling Pathways Affected by this compound

This compound's primary target, VEGFR-2, is at the apex of a complex network of signaling pathways that regulate angiogenesis. By inhibiting VEGFR-2, this compound disrupts these downstream cascades.

VEGFR-2 Signaling Cascade

Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins, initiating multiple downstream pathways.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

SU1498 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU1498 is a selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the tyrosine kinase activity of VEGFR-2, this compound disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its use in cancer research.

Physicochemical Properties

This compound is a synthetic, cell-permeable pyrrole-indolinone compound. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Synonyms | AG 1498, Tyrphostin SU 1498 |

| Molecular Formula | C₂₅H₃₀N₂O₂ |

| Molecular Weight | 390.52 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (100 mg/mL) and Ethanol. Insoluble in water. |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. |

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the kinase activity of VEGFR-2 (also known as KDR or Flk-1) with a half-maximal inhibitory concentration (IC₅₀) of 700 nM.[1] It exhibits weak inhibitory effects on other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and HER2.[2]

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are critical for promoting endothelial cell proliferation, migration, and survival.[3] this compound, by blocking the ATP-binding site of the VEGFR-2 kinase domain, prevents this autophosphorylation and subsequent downstream signaling.

Interestingly, in human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells, this compound has been shown to stimulate the accumulation of phosphorylated Extracellular signal-Regulated Kinase (ERK) while simultaneously inhibiting its kinase activity.[4] This effect is dependent on the upstream components of the MAPK pathway, B-Raf and MEK, and is observed only in the presence of growth factors.[4] this compound does not appear to affect the phosphorylation of Akt.[5]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The table below summarizes key quantitative data.

| Assay Type | Target/Cell Line | IC₅₀ / Effect | Reference |

| In vitro Kinase Assay | VEGFR-2 (KDR/Flk-1) | 700 nM | [1] |

| In vitro Kinase Assay | PDGFR | >50 µM | [2] |

| In vitro Kinase Assay | EGFR | >100 µM | [2] |

| In vitro Kinase Assay | HER2 | >100 µM | [2] |

| Cell Viability Assay | VEGFR2H Glioma Stem-like Cells | Significant decrease in viability at 5 µM | [6] |

| In vivo Tumor Growth | Retinoblastoma (LHβTag mice) | No significant reduction in tumor burden (p=0.29) at 50 mg/kg | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from generic luminescence-based kinase assay procedures.

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human VEGFR-2.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer 1 (e.g., BPS Bioscience #79334)

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

This compound stock solution (in DMSO)

-

Kinase-Glo® MAX reagent (e.g., Promega #V6071)

-

White 96-well plate

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 to 1x with sterile deionized water.

-

Prepare this compound Dilutions: Prepare serial dilutions of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare Master Mixture: For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer 1, 1 µL of 500 µM ATP, 1 µL of PTK substrate, and 17 µL of sterile deionized water.

-

Plate Setup:

-

Add 25 µL of the master mixture to each well.

-

Add 5 µL of the diluted this compound solutions to the respective test wells.

-

For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

-

For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

-

-

Enzyme Addition:

-

Dilute the recombinant VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer.

-

To the test and positive control wells, add 20 µL of the diluted VEGFR-2 enzyme.

-

To the blank wells, add 20 µL of 1x Kinase Buffer.

-

-

Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of this compound compared to the positive control to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the IC₅₀ of this compound in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of VEGFR-2 and ERK Phosphorylation

This protocol details the detection of phosphorylated VEGFR-2 and ERK in response to this compound treatment.

Objective: To assess the effect of this compound on the phosphorylation status of VEGFR-2 and ERK.

Materials:

-

Cell line of interest (e.g., HUVECs)

-

This compound

-

VEGF-A

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-VEGFR2, anti-total VEGFR2, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat with this compound for 2-4 hours, then stimulate with VEGF-A for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

In Vivo Murine Retinoblastoma Model

This protocol is based on a study of this compound in a transgenic murine model of retinoblastoma.[7]

Objective: To evaluate the in vivo efficacy of this compound on tumor growth.

Animal Model: LHβTag transgenic mice, which develop heritable, bilateral, multifocal retinal tumors.

Procedure:

-

Animal Pairing: At 10 weeks of age, pair animals based on tumor volume as determined by Optical Coherence Tomography (OCT).

-

Treatment:

-

Treat one group of animals (n=5) with periocular injections of this compound (50 mg/kg in a 10 µL volume) twice weekly for 3 weeks.

-

Treat the control group (n=5) with the vehicle (DMSO) following the same schedule.

-

An alternative administration route of oral gavage (50 mg/kg) can also be used.

-

-

Tumor Burden Assessment:

-

Monitor tumor growth weekly using in vivo OCT imaging.

-

At the end of the treatment period (4 days after the final injection), sacrifice the mice.

-

Determine the final tumor burden by histological analysis (H&E staining) of the enucleated eyes.

-

-

Data Analysis: Compare the tumor-to-globe ratio between the this compound-treated and vehicle-treated groups.

Mechanisms of Resistance

Resistance to anti-angiogenic therapies, including VEGFR-2 inhibitors, is a significant clinical challenge. While specific resistance mechanisms to this compound have not been extensively studied, general mechanisms of resistance to VEGFR-2 inhibition are likely applicable and include:

-

Activation of Bypass Signaling Pathways: Tumor cells can compensate for VEGFR-2 blockade by upregulating alternative pro-angiogenic signaling pathways, such as the Fibroblast Growth Factor (FGF)/FGFR and Platelet-Derived Growth Factor (PDGF)/PDGFR axes.[8]

-

Upregulation of Other Pro-angiogenic Factors: Tumors may increase the production of other angiogenic factors, reducing their dependence on the VEGF/VEGFR-2 pathway.[8]

-

Recruitment of Pro-angiogenic Bone Marrow-Derived Cells: The tumor microenvironment can recruit cell types that promote VEGF-independent angiogenesis.

-

Increased Pericyte Coverage: Increased association of pericytes with the tumor vasculature can make the vessels less dependent on VEGF signaling for survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Item - IC-50 concentrations of the screened anticancer molecules against breast cancer cell lines including BT-474, and T47D. - Public Library of Science - Figshare [plos.figshare.com]

- 4. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shionogi Clinical Trials in the U.S. | Shionogi Inc. [shionogi.com]

SU1498 and Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a key regulator of this process, making it a prime target for anti-cancer therapies. SU1498 is a synthetic small molecule that acts as a selective inhibitor of the VEGFR-2 tyrosine kinase. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on tumor angiogenesis, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of this compound

This compound is a potent, reversible, and ATP-competitive inhibitor of the Flk-1 kinase, another name for VEGFR-2. By binding to the ATP-binding site of the VEGFR-2 intracellular kinase domain, this compound prevents the autophosphorylation of the receptor that is induced by the binding of VEGF. This blockade of VEGFR-2 activation inhibits the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby suppressing angiogenesis.[1][2]

Interestingly, in addition to its inhibitory effect on VEGFR-2, this compound has been shown to stimulate the accumulation of phosphorylated extracellular signal-regulated kinases (ERK) in human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells.[3][4] However, it simultaneously inhibits the kinase activity of this phosphorylated ERK.[3][5] This dual action on the MAPK/ERK pathway represents a unique mechanism of signal transduction blockade in endothelial cells.[3][5]

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

| Assay Type | Target | Cell Line/Model | IC50 | Reference(s) |

| In Vitro Kinase Assay | VEGFR-2 (KDR/Flk-1) | N/A | 700 nM | [4][6][7] |

| In Vitro Kinase Assay | PDGF-receptor | N/A | >50 µM | |

| In Vitro Kinase Assay | EGF-receptor | N/A | >100 µM | |

| In Vitro Kinase Assay | HER2 | N/A | >100 µM |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Treatment Duration | This compound Concentration | Effect on Proliferation | Reference(s) |

| U87 Glioblastoma | 24 hours | Up to 30 µM | No significant effect | [8] |

| U87 Glioblastoma | 72 hours | >10 µM | Reduction in cell proliferation | [8] |

Table 2: Effect of this compound on U87 Glioblastoma Cell Proliferation

| Model | Cell Line | Treatment | Outcome | Reference(s) |

| Transgenic Murine Model of Retinoblastoma | LHβTag | 50 mg/kg, periocular injections, twice weekly for 3 weeks | No significant reduction in tumor burden (p=0.29) | [9][10][11][12] |

| Transgenic Murine Model of Retinoblastoma | LHβTag | 50 mg/kg, oral gavage, twice weekly for 3 weeks | No significant reduction in tumor burden | [9][13] |

| Glioblastoma Xenograft | U251-MG | 10 mg/kg, subcutaneous injections | Reduced tumor growth compared to control | [14] |

| Glioblastoma Xenograft | LN215-MG | 10 mg/kg, subcutaneous injections | No significant effect on tumor volume | [14] |

| CDI Mouse Model | N/A | 30 mg/kg, intraperitoneally, daily for 3 days | Significantly attenuated vascular permeability | [15] |

Table 3: In Vivo Efficacy of this compound in Animal Models

Signaling Pathways and Experimental Workflows

VEGF/VEGFR-2 Signaling Pathway and this compound Inhibition

The following diagram illustrates the VEGF/VEGFR-2 signaling cascade and the point of intervention by this compound.

Caption: VEGF/VEGFR-2 signaling pathway and this compound's point of inhibition.

Experimental Workflow: In Vitro VEGFR-2 Kinase Assay

The following diagram outlines the workflow for assessing the inhibitory activity of this compound against VEGFR-2 kinase in vitro.

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Experimental Workflow: Endothelial Cell Tube Formation Assay

This diagram illustrates the steps involved in an endothelial cell tube formation assay to evaluate the anti-angiogenic effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Metabolic Impact of Anti-Angiogenic Agents on U87 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma [openophthalmologyjournal.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Differential dependency of human glioblastoma cells on vascular endothelial growth factor-A signaling via neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

SU1498: A Technical Guide for Neurogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU1498 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and, as emerging research demonstrates, a critical regulator of neurogenesis. This technical guide provides an in-depth overview of this compound's application in neurogenesis studies. It consolidates key findings on its mechanism of action, summarizes quantitative data from pivotal studies, and offers detailed experimental protocols. Furthermore, this document presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a tool to investigate and modulate the birth of new neurons.

Introduction: The Role of VEGF Signaling in Neurogenesis

Vascular Endothelial Growth Factor (VEGF) is a well-established angiogenic factor, but its role extends into the nervous system where it acts as a neurotrophic and neuroprotective agent.[1] VEGF signaling is crucial for both developmental and adult neurogenesis, the process of generating new neurons from neural stem and progenitor cells (NSPCs).[2][3] This process is largely concentrated in two primary neurogenic niches of the adult brain: the subventricular zone (SVZ) of the lateral ventricles and the subgranular zone (SGZ) of the hippocampal dentate gyrus.[4]

VEGF exerts its effects by binding to its receptors, primarily VEGFR-2 (also known as Flk-1), which is expressed on NSPCs.[2][5] The binding of VEGF to VEGFR-2 triggers the activation of downstream signaling cascades, including the PI3K/Akt and MEK/ERK1/2 pathways, which are integral to cell survival, proliferation, and differentiation.[3][6]

This compound: A Selective VEGFR-2 Inhibitor

This compound is a synthetic, cell-permeable indolinone compound that functions as a highly selective ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[7] By blocking the ATP-binding site on the intracellular domain of VEGFR-2, this compound prevents the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades. This targeted inhibition makes this compound an invaluable tool for dissecting the specific role of VEGFR-2 in complex biological processes like neurogenesis, distinct from the actions of other VEGF receptors such as VEGFR-1 (Flt-1).

Mechanism of Action in Neurogenesis

This compound's primary mechanism in neurogenesis studies is the blockade of VEGF-induced proliferation and survival of neural progenitor cells.[5] In vitro studies have demonstrated that this compound can effectively abolish the stimulatory effects of VEGF on the incorporation of BrdU (a marker of cell proliferation) in cultured neural precursors.[1][5] This inhibition of proliferation is a direct consequence of the drug's action on VEGFR-2, as these precursor cells predominantly express VEGFR-2 over VEGFR-1.[1][5]

Furthermore, inhibition of VEGFR-2 signaling by this compound has been shown to induce apoptosis in neuronal cells, highlighting a role for endogenous VEGF signaling in neuronal survival.[6] This is mediated through the downregulation of pro-survival pathways like PI3K/Akt and MEK/ERK1/2.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound in neurogenesis.

Table 1: In Vitro Efficacy of this compound on Neural Stem/Progenitor Cells

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Proliferation (BrdU incorporation) | Murine Cortical Cultures | 10 µM | Blocked VEGF-stimulated BrdU incorporation | [5] |

| Cell Viability | Primary Hippocampal Neurons | 10 µM | Induced cytotoxicity and caspase-3 activation | [6] |

| VEGFR-2 Phosphorylation | Primary Hippocampal Neurons | 10 µM | Attenuated VEGFR-2 phosphorylation | [6] |

| Downstream Signaling (pAkt, pERK1/2) | Primary Hippocampal Neurons | 10 µM | Blocked VEGF-induced phosphorylation of Akt and ERK1/2 | [6] |

Table 2: In Vivo Administration and Effects of this compound

| Animal Model | Administration Route | Dosage | Effect | Reference |

| Adult Rat | Intracerebroventricular | Not specified in abstract, but used to block VEGF effects | Blocked VEGF-induced increase in BrdU labeling in SVZ and SGZ | [5] |

| Murine Model of Retinoblastoma | Periocular injections | 50mg/kg | Did not significantly reduce tumor burden | [8][9] |

Signaling Pathways and Experimental Workflows

VEGF/VEGFR-2 Signaling Pathway and its Inhibition by this compound

Caption: VEGF binds to VEGFR-2, activating PI3K/Akt and MEK/ERK pathways promoting neurogenesis. This compound inhibits this.

Experimental Workflow: In Vitro Neurogenesis Assay with this compound

Caption: Workflow for in vitro neurogenesis studies using this compound to assess proliferation and differentiation.

Experimental Protocols

In Vitro Neural Stem Cell Proliferation Assay

This protocol is adapted from methodologies described in studies investigating the effect of this compound on neural precursor proliferation.[5]

1. Cell Culture:

-

Prepare primary cultures of embryonic cortical neurons from E16 mouse embryos.

-

Plate cells in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

-

Culture for 5 days in vitro before initiating the experiment.

2. Treatment:

-

Pre-treat cultures with this compound (e.g., 10 µM in DMSO) for 30 minutes to 1 hour prior to VEGF stimulation.

-

Add VEGF (e.g., 10 ng/ml) to the appropriate wells. Include a vehicle control (DMSO) and a VEGF-only control.

-

Co-incubate with 5-bromo-2'-deoxyuridine (BrdU; 50 µg/ml) for 24 hours to label proliferating cells.

3. Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and denature DNA to expose the BrdU epitope.

-

Incubate with a primary antibody against BrdU.

-

Use a fluorescently-labeled secondary antibody for visualization.

-

Co-stain with markers for immature neurons (e.g., Doublecortin - Dcx) and nuclear stains (e.g., DAPI).

4. Analysis:

-

Capture images using fluorescence microscopy.

-

Quantify the number of BrdU-positive cells that are also positive for neuronal markers in multiple fields of view for each condition.

-

Express data as a percentage of the control to determine the inhibitory effect of this compound.

Western Blot Analysis of Signaling Pathways

This protocol is based on methods used to assess the impact of this compound on downstream signaling.[6]

1. Cell Culture and Treatment:

-

Culture primary hippocampal neurons as described previously.

-

Treat cells with this compound (10 µM) for the desired duration (e.g., 2 hours) with or without VEGF stimulation.

2. Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

3. Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated and total forms of VEGFR-2, Akt, and ERK1/2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

5. Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound is a critical research tool for elucidating the role of VEGFR-2 signaling in neurogenesis. Its high selectivity allows for the specific interrogation of this pathway, distinguishing its effects from those mediated by other VEGF receptors. The provided data and protocols offer a solid foundation for researchers employing this compound in their studies.

Future research could leverage this compound to explore the therapeutic potential of modulating VEGFR-2 signaling in various neurological disorders characterized by impaired neurogenesis, such as depression and neurodegenerative diseases.[10] Furthermore, its use in combination with other pharmacological agents could uncover complex interactions between different signaling pathways that regulate the fate of neural stem cells. Understanding the precise mechanisms through which VEGFR-2 signaling governs neurogenesis, with the aid of tools like this compound, will be pivotal in developing novel strategies for brain repair.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Beyond vessels: unraveling the impact of VEGFs on neuronal functions and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adult hippocampal neurogenesis: New avenues for treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular endothelial growth factor (VEGF) stimulates neurogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Vascular Endothelial Growth Factor in Adult Hippocampal Neurogenesis: Implications for the Pathophysiology and Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

SU1498: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and its mechanism of action. Detailed experimental protocols for assays commonly used to evaluate its biological activity are also presented. Furthermore, this guide includes visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its function and application in research and drug development.

Chemical and Physical Properties

This compound, also known as AG 1498 or Tyrphostin SU 1498, is a synthetic small molecule belonging to the tyrphostin family of protein kinase inhibitors.[1] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2E)-2-cyano-3-[4-hydroxy-3,5-bis(1-methylethyl)phenyl]-N-(3-phenylpropyl)-2-propenamide | [2][3] |

| Synonyms | AG 1498, Tyrphostin SU 1498 | [1][3] |

| CAS Number | 168835-82-3 | [1][2][3][4] |

| Molecular Formula | C₂₅H₃₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 390.52 g/mol | [1][4][5] |

| Appearance | White to off-white or pale yellow solid | [1] |

| Purity | ≥98% (HPLC) | [2][4] |

Structural Information

The chemical structure of this compound is characterized by a cynnamide core functionalized with a diisopropyl-hydroxyphenyl group and a phenylpropyl-aminocarbonyl moiety.

| Identifier | String | Reference |

| SMILES | O=C(NCCCC1=CC=CC=C1)/C(C#N)=C/C2=CC(C(C)C)=C(O)C(C(C)C)=C2 | [1][2][6] |

| InChI | InChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29)/b21-13+ | [3] |

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in in vitro and in vivo studies.

| Solvent | Solubility | Reference |

| DMSO | 5 mg/mL, 20 mg/mL, 78 mg/mL (199.73 mM), 100 mg/mL (256.07 mM), ≥ 150 mg/mL (384.10 mM) | [1][2][5] |

| Ethanol | 10 mg/mL, 69 mg/mL (176.68 mM) | [3][6] |

| DMF | 50 mg/ml | [3] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/ml | [3] |

| Water | Insoluble | [5][6] |

Mechanism of Action and Biological Activity

This compound is a selective and ATP-competitive inhibitor of the VEGFR2 (also known as KDR or Flk-1) tyrosine kinase.[7] This inhibition blocks the downstream signaling cascades initiated by the binding of VEGF, thereby suppressing angiogenesis and vascular permeability.[4]

Kinase Specificity and Potency

This compound exhibits high selectivity for VEGFR2.

| Target Kinase | IC₅₀ | Reference |

| VEGFR2 (Flk-1/KDR) | 700 nM (0.7 µM) | [1][2][5][6][8] |

| PDGF-receptor | >50 µM | |

| EGF-receptor | >100 µM | |

| HER2 | >100 µM |

Cellular Effects